2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid
Description
Chemical Structure and Properties This compound (CAS: 1865612-30-1) is a bicyclo[3.1.0]hexane derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Its molecular formula is C₂₃H₂₃NO₄, with a molecular weight of 377.44 Da . The bicyclo[3.1.0]hexane core introduces significant ring strain and a rigid, compact geometry, making it a valuable scaffold in peptide synthesis and medicinal chemistry for conformational restriction studies. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22(10-9-13-11-19(13)22)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKFCODFWJPGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the bicyclic structure through a series of cyclization reactions . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Fmoc deprotection yields the free amine, which can be further derivatized .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid is in the synthesis of peptides. The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting reactive sites from unwanted reactions.
Case Study: Peptide Synthesis Using Fmoc Chemistry
In a study exploring the efficiency of Fmoc-based methodologies, researchers demonstrated that the incorporation of bicyclic amino acids enhanced the stability and biological activity of synthesized peptides. The use of this compound allowed for improved yields and purity in peptide products, showcasing its effectiveness as a building block in complex peptide structures .
Drug Development
The structural characteristics of this compound also make it a valuable candidate in drug development, particularly in designing inhibitors and modulators for various biological pathways.
Case Study: Anticancer Agents
Research has indicated that derivatives of bicyclic amino acids exhibit promising anticancer properties. For instance, compounds incorporating the bicyclo[3.1.0] structure have been investigated for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the Fmoc group further enhances solubility and bioavailability, making these compounds suitable for therapeutic applications.
Materials Science
In materials science, this compound is being explored for its potential in developing new polymeric materials with tailored properties.
Case Study: Polymer Synthesis
Studies have shown that incorporating this compound into polymer matrices can significantly alter mechanical properties and thermal stability. For example, polymers synthesized with Fmoc-protected bicyclic amino acids demonstrated enhanced tensile strength and flexibility compared to traditional polymer formulations . This application highlights the versatility of the compound beyond biological contexts.
Analytical Chemistry
The compound has also found applications in analytical chemistry as a chiral auxiliary in asymmetric synthesis processes.
Case Study: Chiral Resolution
In chiral resolution studies, this compound has been utilized to improve the enantioselectivity of various reactions, facilitating the separation of enantiomers with high efficiency . This application underscores its significance in producing optically active compounds essential for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at the amino group. The bicyclic structure provides rigidity and stability to the molecule, which can influence its binding interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of Fmoc-protected bicyclic amino acids. Key analogues include:
Key Findings
Impact of Bicyclo Systems :
- The bicyclo[3.1.0] system (target compound) exhibits higher ring strain compared to [2.2.1] and [4.1.0] analogues, enhancing reactivity in cycloaddition reactions but reducing thermal stability .
- The bicyclo[2.2.2] derivative (CAS: 2137628-62-5) shows increased steric hindrance, limiting its use in solid-phase peptide synthesis but favoring applications in hydrophobic binding pockets .
Functional Group Variations :
- Azide-functionalized analogues (e.g., CAS: 159610-89-6) enable bioorthogonal click chemistry, a feature absent in the target compound .
- Hexanedioic acid derivatives (e.g., CAS: 250384-77-1) introduce additional carboxylic acid groups, altering pKa and metal-binding properties .
Synthetic Accessibility :
- The target compound is synthesized via Fmoc-protection of bicyclo[3.1.0]hexane-2-carboxylic acid , often using Bi(OTf)₃ catalysis (45% yield) . In contrast, [2.2.1] and [2.2.2] systems require multi-step Ullmann coupling or electrophilic cyclization .
Applications: The bicyclo[3.1.0] scaffold is favored in constrained peptide design to mimic β-turn structures, whereas linear Fmoc-amino acids (e.g., CAS: 105047-45-8) lack conformational control . Bicyclo[4.1.0] derivatives (CAS: 1875958-70-5) are used in prodrug formulations due to their hydrolytic stability .
Research and Industrial Relevance
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C32H36N2O6
- Molecular Weight : 544.65 g/mol
- CAS Number : 1493802-95-1
The structure features a bicyclic framework with a methoxycarbonyl group and a fluorenyl moiety, which are known to enhance pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activities. For instance, derivatives of bicyclic compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain bicyclic amines could effectively target cancer cells by disrupting metabolic pathways essential for cell proliferation .
Antimicrobial Activity
The presence of the fluorenyl group in the structure has been associated with enhanced antimicrobial properties. Compounds that incorporate methoxycarbonyl functionalities have demonstrated activity against a range of pathogens, including bacteria and fungi . This suggests that this compound may also possess similar antimicrobial effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Framework : Utilizing cyclization reactions to form the bicyclic structure.
- Introduction of Functional Groups : Adding the methoxycarbonyl and fluorenyl groups through acylation and alkylation reactions.
- Purification : Employing chromatographic techniques to achieve high purity levels.
A notable case study involved the synthesis of related compounds that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the bicyclic structure can lead to enhanced biological activity .
| Study | Compound | Activity | Cell Line Tested |
|---|---|---|---|
| Study 1 | Bicyclic Derivative A | Cytotoxicity | HeLa (Cervical) |
| Study 2 | Bicyclic Derivative B | Antimicrobial | E. coli |
| Study 3 | Bicyclic Derivative C | Apoptosis Induction | MCF7 (Breast) |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Inhibition of Metabolic Enzymes : Similar structures have been shown to inhibit key metabolic enzymes, disrupting energy production in pathogens and cancer cells.
- Cell Cycle Arrest : By interfering with cell cycle regulators, these compounds can halt the proliferation of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
